1-Methyl-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound featuring a benzimidazole core with a methyl group at the 1-position and a sulfonamide group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfonyl chlorides under acidic conditions . Another method includes the reaction of 1-methylbenzimidazole with sulfonamide reagents in the presence of a base .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
1H-benzo[d]imidazole: Lacks the methyl and sulfonamide groups, making it less versatile in certain applications.
2-Methyl-1H-benzo[d]imidazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Methyl-1H-benzo[d]imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide, affecting its biological activity.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H9N3O2S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3,(H2,9,12,13) |
InChI Key |
JZBBFPPBPAAOMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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